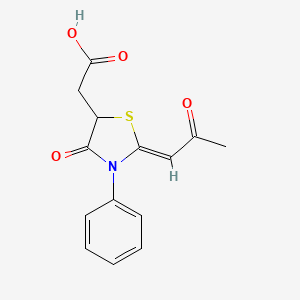

Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

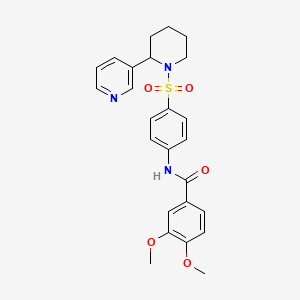

The molecular structure of Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate is characterized by a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a phenyl group and a pentanamido group.Scientific Research Applications

Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities against various strains of bacteria and fungi. These studies involved synthetic modifications to the thiazole group, with the structures of synthesized derivatives confirmed through various spectral techniques. The antimicrobial activity was assessed using the serial dilution method against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. Structure-activity relationship (SAR) analysis was conducted through 3D QSAR, including CoMFA and CoMSIA models, to understand the structural factors contributing to antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Biothiol Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was designed and synthesized as a colorimetric and ratiometric fluorescent probe for the detection of biothiols, crucial for various physiological processes and biological functions. This probe demonstrated rapid, sensitive, and selective detection capabilities for biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in physiological media, highlighting its potential in analytical chemistry and diagnostics (Wang et al., 2017).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their in vitro antitumor activity against 60 human tumor cell lines. One compound, in particular, exhibited remarkable activity against the RPMI-8226 leukemia cell line and showed a broad spectrum of activity against all tested tumor cell lines, indicating its potential as an anticancer agent (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

Future Directions

The future directions for research on Ethyl 2-pentanamido-4-phenylthiazole-5-carboxylate and similar compounds could involve further exploration of their potential therapeutic properties, particularly in the field of anticancer drug discovery . Additionally, more detailed studies on their physical and chemical properties, as well as their safety and environmental impact, would be beneficial.

properties

IUPAC Name |

ethyl 2-(pentanoylamino)-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-3-5-11-13(20)18-17-19-14(12-9-7-6-8-10-12)15(23-17)16(21)22-4-2/h6-10H,3-5,11H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSDYSXDYPGUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)

![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)

![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)

![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)